N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
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Description
N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H17ClN6O3S and its molecular weight is 456.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures are often designed to interact with specific proteins in the body, such as enzymes or receptors. The specific target would depend on the therapeutic goal. For example, some compounds might target tyrosine kinases , which are enzymes that can add a phosphate group to proteins and play key roles in signal transduction pathways .
Mode of Action
Once the compound binds to its target, it can modulate the target’s activity. This could involve inhibiting an enzyme’s activity, blocking a receptor, or otherwise altering the normal function of the target .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, if the compound inhibits an enzyme involved in a specific pathway, this could disrupt the pathway and affect the downstream processes .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), can influence its bioavailability and therapeutic efficacy. These properties can be influenced by various factors, including the compound’s chemical structure and the patient’s physiological condition .
Result of Action
The ultimate effects of the compound’s action at the molecular and cellular levels would depend on the specific pathways it affects. This could range from altering cell signaling pathways to inducing cell death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include the pH of the local environment, the presence of other compounds or drugs, and the patient’s overall health status .
Properties
IUPAC Name |
N-[3-[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3S/c1-11-17(24-26-27(11)14-10-12(21)8-9-16(14)30-3)18-22-20(31-25-18)23-19(28)13-6-4-5-7-15(13)29-2/h4-10H,1-3H3,(H,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHJCZUSMSUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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